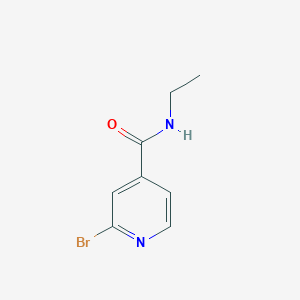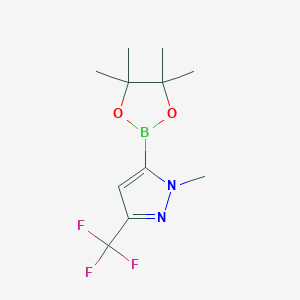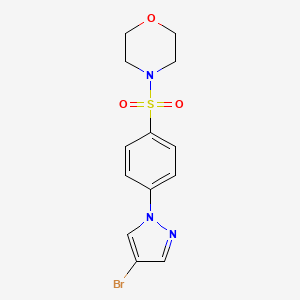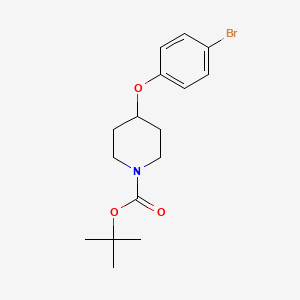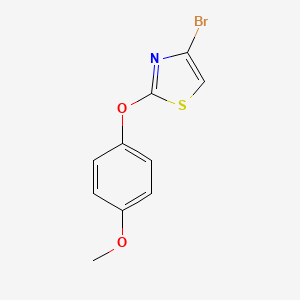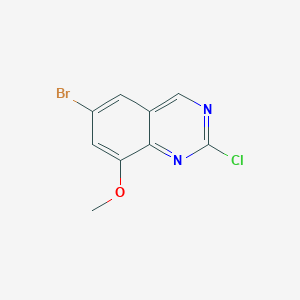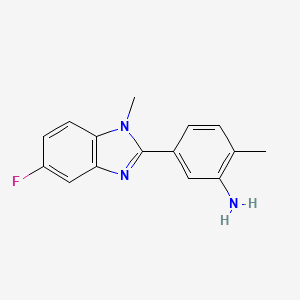
5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Vue d'ensemble
Description
The compound “2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol” has a similar structure . It has a molecular weight of 256.28 and is a powder at room temperature . Another related compound is “3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol” with a molecular weight of 242.25 .
Molecular Structure Analysis
The structure of a related compound, “(S)-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine”, includes a total of 35 bonds. There are 21 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .
Physical And Chemical Properties Analysis
The related compound “2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol” is a powder at room temperature . Another related compound, “3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol”, also is a powder .
Applications De Recherche Scientifique
Synthesis and Pharmacological Screening
5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline and its derivatives are involved in the synthesis of various compounds with pharmacological activities. For instance, a study synthesized derivatives of 7-chloro-6-fluoro-1,3-benzothiazole, structurally similar to the compound , and screened them for antimicrobial and antioxidant activities, demonstrating their potential in drug development (Raparla et al., 2013).
Imaging Applications in Alzheimer's Disease
Compounds structurally related to 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline, like radiofluoro-pegylated phenylbenzoxazole derivatives, have been evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). This highlights their potential application in the diagnosis and study of neurodegenerative diseases (Cui et al., 2012).
Antimicrobial Activity
Research on fluorobenzamides containing thiazole, which are structurally related to the compound, demonstrated their potential antimicrobial activity. This further indicates the utility of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Application in Molecular Aggregation and Fluorescence Studies
Studies on compounds like 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol, which share similarities with the compound , have demonstrated interesting fluorescence effects in aqueous solutions. Such properties could be significant in the study of molecular aggregation and fluorescence in various applications (Matwijczuk et al., 2018).
Potential in Receptor Imaging
Research into compounds structurally related to 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline has been conducted for the development of radioligands for imaging brain receptors, like metabotropic glutamate subtype-5 receptors (mGluR5s) in positron emission tomography (PET) studies. This suggests their role in the advancement of neuroimaging techniques (Siméon et al., 2007).
Application in Antitumor Research
Compounds containing benzimidazole and quinazoline hybrids, structurally related to the subject compound, have been synthesized and shown significant inhibition against various cancer cell lines, indicating their potential in antitumor research (Sharma et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
5-(5-fluoro-1-methylbenzimidazol-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c1-9-3-4-10(7-12(9)17)15-18-13-8-11(16)5-6-14(13)19(15)2/h3-8H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADBSPMSBXBNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(N2C)C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



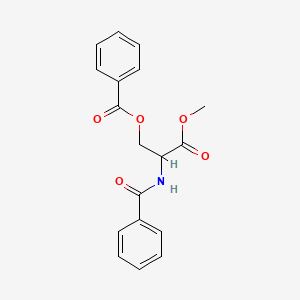
![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)
![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)
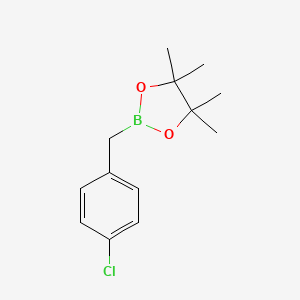
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)
